molecular formula C14H9N5O5 B11526168 7-amino-5-(4-nitrophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile

7-amino-5-(4-nitrophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B11526168
M. Wt: 327.25 g/mol
InChI Key: QWGFBHZEQKIBJI-UHFFFAOYSA-N
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Description

7-amino-5-(4-nitrophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidin-6-yl cyanide is a complex organic compound that belongs to the class of pyrano[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrano[2,3-d]pyrimidine core with various functional groups, including an amino group, a nitrophenyl group, and a cyanide group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-5-(4-nitrophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidin-6-yl cyanide typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of cyclic compounds containing active methylene groups with aromatic aldehydes and malononitrile in a water-ethanol mixture. This reaction is often catalyzed by a base such as sodium ethoxide or sodium hydroxide and proceeds through a multi-component reaction mechanism .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the reaction. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

7-amino-5-(4-nitrophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidin-6-yl cyanide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrano[2,3-d]pyrimidine derivatives with different functional groups, which can exhibit diverse biological activities .

Mechanism of Action

The mechanism of action of 7-amino-5-(4-nitrophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidin-6-yl cyanide involves the inhibition of PARP-1. PARP-1 is a DNA-binding protein that plays a crucial role in the repair of single-strand DNA breaks. By inhibiting PARP-1, the compound prevents the repair of DNA damage, leading to the accumulation of DNA lesions and ultimately inducing cell death in cancer cells . This mechanism makes it a promising candidate for combination therapy with DNA-damaging agents in cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-amino-5-(4-nitrophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidin-6-yl cyanide lies in its specific functional groups, which contribute to its potent PARP-1 inhibitory activity and its potential as an anticancer agent. The presence of the nitrophenyl and cyanide groups enhances its reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C14H9N5O5

Molecular Weight

327.25 g/mol

IUPAC Name

7-amino-5-(4-nitrophenyl)-2,4-dioxo-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile

InChI

InChI=1S/C14H9N5O5/c15-5-8-9(6-1-3-7(4-2-6)19(22)23)10-12(20)17-14(21)18-13(10)24-11(8)16/h1-4,9H,16H2,(H2,17,18,20,21)

InChI Key

QWGFBHZEQKIBJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C(=C(OC3=C2C(=O)NC(=O)N3)N)C#N)[N+](=O)[O-]

Origin of Product

United States

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